molecular formula C14H20N2O B1474751 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one CAS No. 1940266-78-3

1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Cat. No. B1474751
CAS RN: 1940266-78-3
M. Wt: 232.32 g/mol
InChI Key: KEPVXOWYKDGKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one is a chemical compound with potential applications in various fields due to its unique structure. It is related to piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely studied .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .

Scientific Research Applications

Synthesis and Biological Properties

  • Research has demonstrated the synthesis of compounds similar to "1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one," revealing their potential anti-inflammatory, analgesic, and N-cholinolytic properties. These findings suggest a broad spectrum of possible pharmacological applications beyond their structural significance (Gevorgyan et al., 2017).

Catalysis and Enantioselective Synthesis

  • The development of enantioenriched 3-aminopiperidine derivatives via rhodium-catalyzed asymmetric hydrogenation has been highlighted. This process offers an efficient, atom-economical route to synthesize valuable compounds that are crucial in natural products and pharmaceuticals, demonstrating the compound's role in facilitating the production of biologically active molecules with high yield and enantiomeric excess (Royal et al., 2016).

Corrosion Inhibition

  • Innovative research has explored the use of derivatives as corrosion inhibitors, showcasing their effectiveness in protecting metal surfaces. This application is crucial in industrial settings, where corrosion resistance can significantly extend the lifespan of metal components and structures (Srivastava et al., 2017).

Biocatalysis

  • Studies on biocatalysis involving similar structures have opened up new pathways for the synthesis of β-amino acids, which are essential in drug research. The use of specific microorganisms to catalyze the production of enantiopure compounds signifies the potential for more sustainable and efficient manufacturing processes in the pharmaceutical industry (Li et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, Piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11(12-6-3-2-4-7-12)14(17)16-9-5-8-13(15)10-16/h2-4,6-7,11,13H,5,8-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPVXOWYKDGKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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